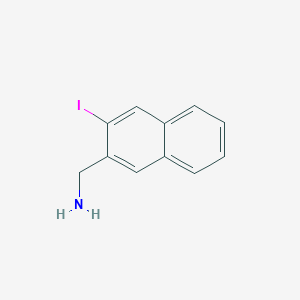

2-(Aminomethyl)-3-iodonaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10IN |

|---|---|

Molecular Weight |

283.11 g/mol |

IUPAC Name |

(3-iodonaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C11H10IN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2 |

InChI Key |

SIERSBIATVRANX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CN)I |

Origin of Product |

United States |

Reactivity and Mechanistic Organic Transformations of 2 Aminomethyl 3 Iodonaphthalene

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the naphthalene (B1677914) ring is the primary site of reactivity, participating in a variety of transformations central to the construction of complex molecular architectures. The polarizability of iodine makes the aryl-iodine bond susceptible to cleavage, a property exploited in various catalytic and non-catalytic reactions.

Nucleophilic Substitution and Elimination Reactions on the Naphthalene Ring

While direct nucleophilic aromatic substitution on aryl halides is generally challenging, the presence of activating groups or the use of specific reaction conditions can facilitate such transformations. In the context of 2-(aminomethyl)-3-iodonaphthalene, the aminomethyl group can potentially influence the electronic properties of the naphthalene ring, though detailed studies on direct nucleophilic substitution at the C-3 position are not extensively documented in the provided search results. Elimination reactions are less common for aryl halides unless under forcing conditions or via specific organometallic pathways.

Oxidative Addition and Reductive Elimination Pathways in Catalysis

The aryl iodide moiety of this compound is a prime substrate for transition-metal catalyzed cross-coupling reactions, which proceed through a catalytic cycle involving oxidative addition and reductive elimination steps.

Oxidative Addition: This is often the initial and rate-determining step in many catalytic cycles. wiley.com A low-valent transition metal complex, typically palladium(0) or rhodium(I), inserts into the carbon-iodine bond, leading to a higher-valent organometallic intermediate. wiley.comresearchgate.netrsc.orgnih.govresearchgate.net For instance, a Pd(0) complex would oxidatively add to this compound to form a Pd(II) species. The efficiency of this step is influenced by the nature of the ligands on the metal center and the electronic properties of the aryl iodide. wiley.comutas.edu.au

Reductive Elimination: This is the product-forming step of the catalytic cycle, where two ligands from the metal center are coupled, and the metal is reduced to its lower oxidation state, thus regenerating the catalyst. wiley.comelsevierpure.comnih.gov In the case of a palladium(II) intermediate derived from this compound, reductive elimination would forge a new bond between the naphthalene ring at the C-3 position and another organic group, releasing the desired product. elsevierpure.comnih.gov The stability of the organometallic intermediates and the nature of the ligands play a crucial role in the facility of this step. utas.edu.au Computational studies have provided insights into the electronic rearrangements that occur during reductive elimination, suggesting that the formal reduction of the metal can be more complex than a simple concerted process. osti.gov

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Metal Oxidation State Change |

| Oxidative Addition | The palladium catalyst inserts into the C-I bond of this compound. | Pd(0) → Pd(II) |

| Transmetalation | An organometallic reagent transfers its organic group to the palladium center. | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated as the final product. | Pd(II) → Pd(0) |

This table provides a generalized overview of the key steps in a typical palladium-catalyzed cross-coupling reaction involving an aryl iodide.

Radical Generation and Reactions Involving the Iodine Substituent

The carbon-iodine bond in this compound can undergo homolytic cleavage to generate an aryl radical, which can then participate in a variety of synthetic transformations. This can be initiated thermally, photochemically, or through the use of radical initiators like AIBN (azobisisobutyronitrile) or by single-electron transfer (SET) processes. libretexts.orgnih.gov

Once formed, the 2-(aminomethyl)naphthalen-3-yl radical can undergo several reaction pathways:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, such as tributyltin hydride (Bu3SnH), leading to the formation of 2-(aminomethyl)naphthalene. libretexts.org

Addition to Multiple Bonds: The aryl radical can add to alkenes, alkynes, and other unsaturated systems, forming new carbon-carbon bonds. libretexts.org

Cyclization: If a suitable tethered reactive site is present in the molecule, intramolecular radical cyclization can occur to form new ring systems.

The reactivity of the iodine substituent is also exploited in radical chain reactions. For example, in dehalogenation reactions using tributyltin hydride, the tributyltin radical abstracts the iodine atom to generate the aryl radical and tributyltin iodide. libretexts.org

Reactivity of the Aminomethyl Functional Group

The aminomethyl group (-CH2NH2) at the C-2 position of the naphthalene ring offers a distinct set of reactive possibilities, primarily centered around the nucleophilicity and coordinating ability of the nitrogen atom.

Amine-Directed Reactions and Chelation-Controlled Transformations

The primary amine of the aminomethyl group can act as a directing group in various transformations by coordinating to a metal catalyst. This chelation can bring the catalyst into close proximity to the reactive site on the naphthalene ring, thereby controlling the regioselectivity and stereoselectivity of the reaction.

In the context of this compound, the amine could potentially coordinate to a transition metal center involved in a catalytic cycle with the aryl iodide. This intramolecular coordination could influence the rate and outcome of the oxidative addition and reductive elimination steps. Chelation control is a powerful strategy in organic synthesis, often leading to specific product isomers that would be difficult to obtain otherwise. rsc.org For instance, in reactions involving metal ions, the aminomethyl group could form a chelate, leading to structural rearrangements or favoring the formation of specific complexes. rsc.org

Condensation and Cyclization Reactions to Form Heterocyclic Systems

The nucleophilic primary amine of the aminomethyl group is a key functional handle for the synthesis of various heterocyclic systems through condensation and cyclization reactions.

Condensation Reactions: The amine can react with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These imines can be further modified or can serve as intermediates in more complex transformations.

Cyclization Reactions: Intramolecular or intermolecular cyclization reactions involving the aminomethyl group can lead to the formation of a wide range of nitrogen-containing heterocycles. For example, reaction with a bifunctional electrophile could lead to the formation of a new ring fused to the naphthalene core. The specific heterocyclic system formed would depend on the nature of the reaction partner and the reaction conditions. The synthesis of medium-sized heterocycles, which are often challenging to access, can sometimes be achieved through transition-metal-catalyzed intramolecular cyclization. nih.gov

Table 2: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocyclic Core | Reaction Type |

| Phthaldialdehyde | Isoindoline derivative | Condensation/Cyclization |

| α,β-Unsaturated ketone | Tetrahydropyridine derivative | Michael Addition/Cyclization |

| Dicarbonyl compound | Pyrrole or dihydropyridine (B1217469) derivative | Condensation/Cyclization |

This table illustrates some potential cyclization reactions of the aminomethyl group to form heterocyclic structures. The iodine at the 3-position remains available for further functionalization.

Hydrogenation and Dehydrogenation Reactivity

The naphthalene core of this compound is susceptible to both hydrogenation and dehydrogenation, processes typically governed by the choice of catalyst and reaction conditions.

Hydrogenation: The hydrogenation of naphthalene systems generally proceeds in a stepwise manner, first reducing one aromatic ring to form a tetralin derivative, followed by the reduction of the second ring to yield a decalin. The presence of the iodo-substituent adds a layer of complexity, as C-I bond hydrogenolysis can compete with ring reduction.

Catalytic hydrogenation of the naphthalene core, for instance using nickel or platinum-based catalysts, can lead to the formation of tetralin and decalin derivatives. researchgate.netosti.gov For naphthalene itself, hydrogenation over a Ni/Al2O3 catalyst occurs at temperatures between 80-160°C and pressures of 20-40 bar. researchgate.net The first ring is typically hydrogenated more readily than the second due to differences in aromaticity between naphthalene and tetralin. researchgate.net Studies on naphthalene hydrogenation show that as temperature increases from 210 to 300°C, the rate of hydrogenation increases, but a further increase to 380°C can cause a decrease in reaction rate. mdpi.com The apparent activation energy for naphthalene hydrogenation has been reported as 16.3 kJ/mol. mdpi.com In the context of this compound, a selective hydrogenation would likely first reduce the iodinated ring.

Dehydrogenation: The reverse reaction, dehydrogenation, is an endothermic process often used to regenerate aromatic systems. For instance, the dehydrogenation of tetralin to naphthalene is a common model reaction. mdpi.com This process is typically performed at high temperatures over platinum or palladium catalysts. rsc.org Density functional theory (DFT) calculations and experimental results have shown that Pt catalysts are generally more effective for the dehydrogenation of decalin to tetralin, while Pd catalysts show better performance for the conversion of tetralin to naphthalene. rsc.org Dehydrogenation reactions are known to produce more coke and cause more significant catalyst pore plugging compared to hydrogenation reactions. mdpi.com

Table 1: Comparison of Catalysts in Hydrogenation/Dehydrogenation of Naphthalene Systems

| Reaction | Catalyst | Key Findings | Reference |

|---|---|---|---|

| Naphthalene Hydrogenation | Ni/Al2O3 | Active at 80-160°C, 20-40 bar. Naphthalene adsorbs on a single active site. | researchgate.net |

| Naphthalene Hydrogenation | Pt/Al2O3 | Apparent activation energies for tetralin to decalin are 7-10 kcal/mol. | osti.gov |

| Tetralin Dehydrogenation | Pd/C | More facile for converting tetralin to naphthalene compared to Pt/C. | rsc.org |

| Tetralin Dehydrogenation | Pt/C | More effective for converting decalin to tetralin compared to Pd/C. | rsc.org |

Tandem and Cascade Reactions Incorporating Multiple Functional Groups

The dual functionality of this compound makes it an ideal candidate for tandem or cascade reactions, where multiple bonds are formed in a single operation. The nucleophilic aminomethyl group and the electrophilic carbon attached to the iodine can participate in sequential or concerted reaction pathways.

While specific tandem reactions for this compound are not extensively documented in the provided results, the reactivity of related amino naphthalenes provides a strong model for its potential. For example, amino naphthalenes can undergo direct C-H disulfenylation in water using aryl sulfonyl hydrazines, catalyzed by tetrabutylammonium (B224687) iodide (TBAI). nih.gov This suggests that under appropriate conditions, the aminomethyl group could direct further functionalization of the naphthalene ring in a tandem sequence.

A hypothetical tandem reaction could involve an initial intramolecular cyclization, where the amine attacks a transient organometallic species formed at the C-I bond, leading to nitrogen-containing heterocyclic structures fused to the naphthalene core. Alternatively, an intermolecular reaction could first involve a cross-coupling reaction at the iodine position (e.g., Suzuki, Heck, or Sonogashira coupling), followed by an intramolecular reaction involving the aminomethyl group with the newly introduced substituent. Such cascade reactions are powerful tools in synthesis, exemplified by processes that form complex natural products through radical cyclizations or pericyclic reactions. nih.gov

Stereochemical Aspects of Reactivity in Aminomethyl Iodinated Naphthalenes

The stereochemical outcomes of reactions involving this compound are primarily relevant when new chiral centers are created. The existing structure is achiral. However, reactions such as hydrogenation of the naphthalene ring can generate stereocenters.

The hydrogenation of naphthalene to decalin can produce both cis- and trans-decalin isomers. osti.gov The selectivity for one isomer over the other is influenced by the catalyst, solvent, and reaction conditions. For example, in the hydrogenation of tetralin over a Pt/Al2O3 catalyst, the ratio of cis- to trans-decalin formed can be controlled. osti.gov Similarly, if the aminomethyl group or a derivative were to participate in a cyclization reaction, the stereochemistry of the newly formed ring junctions would be a critical consideration. While specific studies on the stereocontrol for this compound were not found, the principles established for related naphthalene systems would apply.

Computational and Experimental Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms for this compound is crucial for optimizing existing transformations and designing new ones. Both computational and experimental methods offer powerful insights.

Computational Studies: Density Functional Theory (DFT) is a primary tool for exploring reaction pathways. For related systems, DFT has been used to investigate the dehydrogenation of decalin on Pd and Pt surfaces, revealing that differences in catalytic activity arise from the distinct structural and chemical properties of the metals. rsc.org Similar computational methods have been applied to aminomethyl tetrahydronaphthalene derivatives to understand their binding mechanisms with biological receptors. mdpi.com For this compound, DFT could be employed to model transition states for cross-coupling reactions, predict the regioselectivity of further aromatic substitutions, and calculate the relative energies of intermediates in potential tandem reactions.

Experimental Studies: Kinetic studies are a cornerstone of mechanistic elucidation. For naphthalene hydrogenation, kinetic models have been developed based on data from continuous stirred-tank reactors (CSTR). researchgate.net These models can describe reaction rates, catalyst deactivation, and the influence of reaction parameters. researchgate.netosti.gov For instance, kinetic analysis of naphthalene hydrogenation over Ni/Al2O3 suggests that naphthalene adsorbs on a single active site, whereas tetralin requires an ensemble of atoms. researchgate.net Such experimental approaches could be applied to reactions of this compound to determine reaction orders, activation energies, and the nature of the rate-determining step.

Table 2: Mechanistic Investigation Techniques for Naphthalene Derivatives

| Technique | Application | Key Insights | Reference |

|---|---|---|---|

| Computational | |||

| Density Functional Theory (DFT) | Decalin Dehydrogenation | Elucidated differing catalytic activities of Pd vs. Pt catalysts. | rsc.org |

| Molecular Docking | Aminomethyl Tetrahydronaphthalenes | Investigated binding modes and selectivity with opioid receptors. | mdpi.com |

| Experimental | |||

| Kinetic Modeling (CSTR) | Naphthalene Hydrogenation | Developed models for reaction rates and catalyst deactivation. | researchgate.net |

| Kinetic Study (Trickle Bed) | Naphthalene Hydrogenation | Determined apparent activation energies and reaction orders. | osti.gov |

Derivatization Pathways and Chemical Modification Strategies

Selective Functionalization of the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for a multitude of chemical reactions, enabling the introduction of a wide array of substituents.

The nucleophilic nitrogen of the aminomethyl group readily undergoes acylation with acyl halides or anhydrides to form corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent | Product Type |

|---|---|

| Acetyl chloride | N-acetyl derivative |

| Benzoyl chloride | N-benzoyl derivative |

| p-Toluenesulfonyl chloride | N-tosyl derivative |

The amine nitrogen can be alkylated using various alkylating agents such as alkyl halides or sulfates. While direct N-alkylation of similar aminothiophenes has been reported to be challenging under mild conditions, methods involving protecting groups can facilitate this transformation. For instance, the nitrogen can first be protected with a group like Boc (tert-butyloxycarbonyl), followed by alkylation and subsequent deprotection. N-arylation of tertiary amines has been achieved using arynes generated in situ. google.com

Table 2: Alkylation and Arylation Strategies

| Reaction Type | Reagent Example | Key Feature |

|---|---|---|

| N-Alkylation | Alkyl bromide | Can require protecting groups for mild conditions |

The primary amine of 2-(aminomethyl)-3-iodonaphthalene can condense with aldehydes or ketones to form Schiff bases, also known as imines. wjpsonline.comwikipedia.orgdergipark.org.tr This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org Schiff bases containing aryl substituents are generally more stable than those with alkyl groups. wjpsonline.com These imine derivatives can serve as versatile intermediates for further transformations or as ligands in coordination chemistry. wikipedia.orgdergipark.org.tr

Table 3: Schiff Base Formation

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde | N-benzylidene derivative |

| Acetone | N-isopropylidene derivative |

Transformations of the Aryl Iodide for Further Diversification

The carbon-iodine bond in the naphthalene (B1677914) ring is a prime target for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. snnu.edu.cnresearchgate.net In the context of this compound, the aryl iodide can be coupled with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. snnu.edu.cnresearchgate.netnih.gov This reaction is highly tolerant of various functional groups, making it suitable for late-stage functionalization. snnu.edu.cnnih.gov The choice of ligand on the palladium catalyst can influence the stereochemical outcome of the reaction when applicable. beilstein-journals.org Microwave irradiation has been shown to expedite Suzuki-type couplings. mdpi.com

Table 4: Suzuki-Miyaura Coupling of Aryl Iodides

| Boronic Acid/Ester | Catalyst System Example | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Aminomethyl)-3-phenylnaphthalene |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-(Aminomethyl)-3-(4-methoxyphenyl)naphthalene |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon triple bond by coupling an aryl halide with a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.orgwikipedia.orgyoutube.comyoutube.com The reaction can often be carried out under mild conditions, including at room temperature. libretexts.orgorganic-chemistry.org The resulting arylalkynes are valuable intermediates for the synthesis of more complex molecules. libretexts.org

Table 5: Sonogashira Coupling of Aryl Iodides

| Terminal Alkyne | Catalyst System Example | Product |

|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Aminomethyl)-3-(phenylethynyl)naphthalene |

| Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | 2-(Aminomethyl)-3-((trimethylsilyl)ethynyl)naphthalene |

Heteroatom-Coupling Reactions

The iodo-substituent at the 3-position of the naphthalene ring is a key handle for introducing a variety of heteroatoms through well-established cross-coupling methodologies. Palladium-catalyzed reactions are particularly prominent in this regard, enabling the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These reactions are fundamental for elaborating the core structure into more complex derivatives.

Prominent examples of such transformations include the Buchwald-Hartwig amination, which couples the aryl iodide with a primary or secondary amine to form a new C-N bond. Similarly, the Buchwald-Hartwig ether synthesis or Ullmann-type couplings can be employed to link phenols or alcohols, creating aryl ethers. Thiol-coupling reactions can introduce sulfur-containing moieties, leading to the formation of thioethers. These reactions typically exhibit high functional group tolerance, which is crucial when dealing with a bifunctional substrate like this compound, provided the aminomethyl group is appropriately protected.

Table 1: Heteroatom-Coupling Reactions at the 3-Iodo Position

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Linkage |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | C-N (Naphthyl-NR¹R²) |

| Buchwald-Hartwig Ether Synthesis | Alcohol/Phenol (R-OH) | Pd Catalyst, Ligand, Base | C-O (Naphthyl-OR) |

Synthesis of Conjugates and Hybrid Molecules

The bifunctional nature of this compound makes it an excellent building block for the synthesis of conjugates and hybrid molecules, where two or more distinct chemical entities are linked together to create a new molecule with combined or novel properties. sspc.ie This approach is a cornerstone of modern medicinal chemistry for developing multi-target drugs or targeted therapeutic agents. nih.govresearchgate.net

The synthetic strategy typically involves a sequential functionalization of the naphthalene scaffold. For instance, the aminomethyl group can be used as an anchor point to attach a peptide, a sugar, or another pharmacophore via amide bond formation. Subsequently, the iodo-group can be functionalized through a cross-coupling reaction to introduce a different molecular fragment, such as a heterocycle or a fluorescent tag. This modular approach allows for the systematic construction of diverse molecular architectures.

For example, a peptide could be coupled to the amine, and a kinase-inhibiting heterocyclic moiety could be installed at the iodo-position, creating a peptide-drug conjugate. Alternatively, the scaffold could link two different pharmacophores to create a hybrid drug intended to modulate multiple biological targets simultaneously. nih.govmdpi.comnih.gov

Table 3: Illustrative Strategies for Conjugate Synthesis

| Step 1: Amine Functionalization | Step 2: Iodide Functionalization | Potential Application |

|---|---|---|

| Amide coupling with a cell-penetrating peptide | Suzuki coupling with a boronic acid-derivatized fluorophore | Targeted cellular imaging probes |

| Acylation with a fatty acid chain | Buchwald-Hartwig amination with a bioactive amine | Lipidated prodrugs for improved pharmacokinetics |

Spectroscopic and Computational Characterization for Structural Elucidation and Electronic Properties

Advanced Spectroscopic Methods for Structural Assignment

A combination of spectroscopic techniques is essential for the unambiguous assignment of the molecular structure of 2-(aminomethyl)-3-iodonaphthalene in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular framework of this compound by providing detailed information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aminomethyl protons and the aromatic protons of the naphthalene (B1677914) ring. The aminomethyl group (-CH₂NH₂) protons would likely appear as a singlet, integrating to two protons, with a chemical shift influenced by the electron-withdrawing nature of the adjacent naphthalene ring and the amino group. The aromatic region would exhibit a complex pattern of multiplets corresponding to the six protons on the naphthalene core. The substitution pattern dictates the coupling relationships and chemical shifts. Protons on the same ring as the substituents will be the most affected, with the iodine and aminomethyl groups influencing their local electronic environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each of the 11 carbon atoms in the molecule. The carbon of the aminomethyl group would resonate in the aliphatic region. The ten carbons of the naphthalene ring will appear in the aromatic region. The carbon atom bonded to the iodine (C-3) is expected to show a significantly lower chemical shift due to the heavy atom effect of iodine. Conversely, the carbon attached to the aminomethyl group (C-2) and the other aromatic carbons will have shifts determined by the combined electronic effects of the substituents.

2D NMR Techniques: To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: This experiment would reveal the coupling network between adjacent protons, helping to trace the connectivity within the naphthalene ring system.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC: This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the quaternary carbons and confirming the substitution pattern by showing correlations between the aminomethyl protons and the C-2 and C-3 carbons of the naphthalene ring.

A hypothetical data table for the predicted NMR shifts is presented below. Actual experimental values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- | ~ 4.0 | ~ 45 |

| -NH₂ | ~ 1.5-3.0 (broad) | - |

| Naphthyl-H | ~ 7.2 - 8.2 | - |

| Naphthyl-C | - | ~ 125 - 140 |

| Naphthyl-C2 | - | ~ 140 |

| Naphthyl-C3 | - | ~ 95 |

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the aminomethyl group will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce a series of sharp bands between 1400 and 1650 cm⁻¹. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region. The C-I stretching vibration, being a heavy atom bond, will appear at a lower frequency, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The aromatic C=C stretching vibrations are expected to be strong in the Raman spectrum. The symmetric vibrations of the naphthalene ring system will also be prominent. The C-I bond, due to its polarizability, should also give rise to a detectable Raman signal.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Aromatic C=C Stretch | 1400-1650 | Strong |

| C-N Stretch | 1000-1250 | Medium |

| C-I Stretch | 500-600 | Medium |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

HRMS: By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the elemental composition of the molecule. For C₁₁H₁₀IN, the expected exact mass can be calculated and compared to the experimental value, providing a high degree of confidence in the molecular formula.

Fragmentation Analysis: In the mass spectrometer, the molecule can be induced to fragment in a predictable manner. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of the iodine atom, resulting in a significant peak corresponding to the [M-I]⁺ fragment.

Cleavage of the aminomethyl group, leading to fragments corresponding to [M-CH₂NH₂]⁺ or the aminomethyl cation itself.

Fragmentation of the naphthalene ring system, though this typically requires higher energy.

The study of these fragmentation pathways can help to confirm the connectivity of the substituents to the naphthalene core. nih.gov

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₁H₁₀IN⁺ | 283.9858 |

| [M-I]⁺ | C₁₁H₁₀N⁺ | 156.0813 |

| [M-CH₂NH₂]⁺ | C₁₀H₆I⁺ | 252.9514 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system is a strong chromophore, and its absorption spectrum is characterized by several bands corresponding to π-π* transitions. The presence of the amino and iodo substituents will influence the positions and intensities of these absorption maxima (λ_max). The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. The iodine atom may also contribute to shifts in the absorption spectrum.

The UV-Vis spectrum would be useful for quantitative analysis and for studying interactions of the molecule with other species.

| Transition Type | Expected λ_max (nm) |

| π-π* (Naphthalene) | ~220, ~275, ~312 (shifted by substituents) |

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons, such as radicals. nih.gov For a diamagnetic molecule like this compound in its ground state, no ESR signal would be observed. However, ESR spectroscopy would be a critical tool for investigating any radical intermediates that may be formed during chemical reactions involving this compound, such as in certain synthetic transformations or upon exposure to UV light or other radical initiators. The resulting ESR spectrum would provide information about the structure and electronic environment of the radical species.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

The exact bond lengths and bond angles of every atom in the molecule.

The conformation of the aminomethyl group relative to the naphthalene ring.

The packing of the molecules in the crystal lattice.

The nature and geometry of any intermolecular interactions, such as hydrogen bonding involving the amino group.

This detailed structural information is invaluable for understanding the physical properties of the compound and for rationalizing its reactivity. The crystallographic data would provide the ultimate confirmation of the structure elucidated by spectroscopic methods.

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into molecular structure, properties, and reactivity, complementing experimental findings. For a molecule like "this compound," these theoretical methods could elucidate its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a hypothetical analysis of "this compound," a DFT calculation, perhaps using a functional like B3LYP with a basis set such as 6-311+G(d,p), would predict bond lengths, bond angles, and dihedral angles. These calculations would reveal how the aminomethyl and iodine substituents influence the planarity and geometry of the naphthalene core.

From this optimized structure, various electronic properties can be calculated, including the distribution of electron density, dipole moment, and the energies of molecular orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential.

For "this compound," an MEP map would likely show a negative potential (red) around the nitrogen atom of the aminomethyl group due to its lone pair of electrons, and a positive or near-neutral potential (blue or green) around the hydrogen atoms of the amino group. The region around the iodine atom might exhibit complex features due to its size and polarizability.

Conformational Analysis through Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This technique can explore the different conformations (spatial arrangements) of a molecule by simulating its dynamic behavior. For a flexible molecule with rotatable bonds, like the aminomethyl group in "this compound," MD simulations can reveal the most stable conformations and the energy barriers between them. These simulations provide a dynamic picture that complements the static view from geometry optimization methods like DFT.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio (from first principles) quantum chemistry methods can predict various spectroscopic properties with high accuracy. arxiv.orgnih.gov These methods, such as Coupled Cluster (CC) or Møller-Plesset perturbation theory (MP2), can calculate:

NMR Spectra: Chemical shifts for ¹H and ¹³C atoms can be predicted and compared with experimental data to confirm the molecular structure.

Vibrational Spectra (IR and Raman): The frequencies and intensities of vibrational modes can be calculated, helping to assign peaks in experimental IR and Raman spectra to specific molecular motions, such as N-H stretches or C-I bends.

These predicted spectra are invaluable tools for structural elucidation and for guiding experimental spectroscopic analysis.

Applications in Advanced Organic Synthesis and Materials Science Research

2-(Aminomethyl)-3-iodonaphthalene as a Building Block in Complex Molecule Synthesis

The dual functionality of this compound makes it an attractive starting material for the synthesis of a wide array of complex molecular architectures. The iodo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the aminomethyl group provides a site for derivatization or for directing reactions.

The synthesis of polysubstituted naphthalenes is of significant interest due to their presence in biologically active compounds and functional materials. General methods for accessing these structures include the electrophilic cyclization of alkynes and metal-catalyzed annulation reactions. The 2,3-disubstituted pattern of this compound offers a strategic platform for introducing further diversity around the naphthalene (B1677914) core.

The iodo group at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to diverse polysubstituted naphthalenes. The aminomethyl group can be protected during these transformations and later deprotected or modified, or it can be used to influence the regioselectivity of subsequent reactions.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Polysubstituted Naphthalenes from this compound

| Cross-Coupling Reaction | Reagent/Catalyst | Resulting Linkage | Potential Product Class |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst | C-C (Aryl/Vinyl) | Aryl- or vinyl-substituted naphthalenes |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-C (Alkynyl) | Alkynyl-substituted naphthalenes |

| Heck Coupling | Alkene, Pd catalyst | C-C (Alkenyl) | Alkenyl-substituted naphthalenes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N | Diaminonaphthalene derivatives |

| Stille Coupling | Organostannane, Pd catalyst | C-C (Aryl/Alkenyl) | Aryl- or alkenyl-substituted naphthalenes |

For instance, a Suzuki coupling reaction with an arylboronic acid could yield a 3-aryl-2-(aminomethyl)naphthalene derivative. Subsequent modification of the aminomethyl group, such as through acylation, could provide a diverse library of polysubstituted naphthalene compounds.

Fused heterocyclic systems containing a naphthalene moiety are prevalent in pharmaceuticals, agrochemicals, and organic electronics. The juxtaposition of the aminomethyl and iodo groups in this compound provides a unique opportunity for the construction of such fused rings through intramolecular cyclization reactions.

Following a cross-coupling reaction to introduce a suitable functional group at the 3-position, the aminomethyl group at the 2-position can participate in a ring-closing reaction. For example, a Sonogashira coupling with a terminal alkyne bearing a carboxylic acid or ester group could be followed by an intramolecular amidation to form a fused lactam. Alternatively, intramolecular versions of the Buchwald-Hartwig amination or other C-N bond-forming reactions could be employed to construct nitrogen-containing heterocyclic rings fused to the naphthalene core. The specific nature of the fused ring would be dictated by the choice of the coupling partner and the subsequent cyclization strategy.

Naphthalene-based polymers are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to the desirable photophysical and electronic properties of the naphthalene unit. The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel naphthalene-containing polymers.

The iodo and amino functionalities can be utilized in step-growth polymerization reactions. For example, the iodo group could participate in palladium-catalyzed polymerization reactions, such as Suzuki polycondensation, with a suitable bis(boronic acid) comonomer. The aminomethyl group could be incorporated into the polymer backbone through the formation of amide or imine linkages. This would lead to polymers with a naphthalene unit regularly spaced along the polymer chain, and the properties of the resulting polymer could be tuned by the choice of the comonomer. Naphthalene-based polymers have been synthesized through methods like Friedel-Crafts crosslinking, and the introduction of functional groups is known to influence the properties of the resulting materials nih.gov.

Role in the Development of Chemical Probes

Chemical probes are essential tools for studying biological systems, enabling the investigation of protein function and the validation of drug targets. The naphthalene scaffold is a common feature in many fluorescent probes due to its favorable photophysical properties.

Naphthalene-based fluorophores are widely used in the development of fluorescent sensors and biological labels researchgate.net. While unsubstituted naphthalene has low fluorescence, appropriate substitution can significantly enhance its quantum yield through mechanisms like intramolecular charge transfer (ICT) researchgate.net. The design of a fluorescent probe typically involves a fluorophore, a recognition site for the target analyte, and often a linker.

This compound can serve as a versatile platform for the synthesis of naphthalene-core fluorescent probes. The naphthalene ring acts as the core fluorophore. The iodo group can be functionalized, for example, through a Sonogashira coupling with a fluorescent dye or a recognition moiety. The aminomethyl group provides a convenient point of attachment for a variety of functionalities, including chelating agents for metal ions or reactive groups for covalent labeling of biomolecules. For instance, a novel naphthalene-based fluorescent probe was developed for the selective detection of cysteine, utilizing an acrylate (B77674) group attached to a benzothiazolyl-naphthalenol fluorophore rsc.org. Similarly, naphthalene dialdehyde (B1249045) compounds have been used to create probes for glutathione (B108866) nih.gov.

Table 2: Potential Functionalization of this compound for Fluorescent Probe Development

| Functionalization Site | Reaction Type | Attached Moiety | Potential Application |

| 3-Iodo position | Sonogashira Coupling | Dansyl or other fluorophore | FRET-based probes |

| 3-Iodo position | Suzuki Coupling | Biotin or other affinity tag | Probes for protein binding |

| 2-Aminomethyl group | Amide bond formation | Ionophore (e.g., crown ether) | Metal ion sensors |

| 2-Aminomethyl group | Acylation | Fluorophore with a reactive group | Covalent labeling of proteins |

Identifying the molecular targets of bioactive small molecules is a critical step in drug discovery. Chemical probes are often designed with a reactive group or a tag to facilitate the identification of their binding partners in a biological system.

The aminomethyl and iodo groups of this compound can be exploited for the development of such probes. The aminomethyl group can be acylated with a photo-reactive group, such as a diazirine or a benzophenone, to enable photo-affinity labeling. Upon irradiation, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification. The iodo group can be used to attach an affinity tag, such as biotin, via a cross-coupling reaction. This tag facilitates the purification of the probe-protein complex using affinity chromatography. The development of such probes is crucial for validating the biological relevance of identified targets and understanding the mechanism of action of bioactive compounds.

Integration into Advanced Materials Research

Contribution to Organic Electronic Materials (e.g., OLEDs)

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), relies on materials with tailored electronic and photophysical properties. Naphthalene and its derivatives are frequently used due to their high thermal stability, chemical robustness, and inherent charge-carrying capabilities. Functional naphthalene diimides (NDIs), for instance, are well-regarded n-type semiconductor materials, demonstrating the utility of the naphthalene core in electronic devices. acs.org

Although direct application of this compound in OLEDs has not been extensively documented, its constituent parts suggest significant potential. The naphthalene core provides a rigid, planar structure conducive to molecular packing and charge transport. The aminomethyl group can serve as an electron-donating moiety, which can be crucial for tuning the HOMO energy levels of a material and facilitating hole injection or transport. Furthermore, certain aminostyryl-naphthalene derivatives have been successfully employed as dopants in OLEDs, highlighting the utility of amino-functionalized naphthalenes. nih.gov

The presence of the iodine atom introduces the "heavy-atom effect," which can significantly influence the photophysical properties of the molecule. This effect promotes intersystem crossing from the singlet excited state to the triplet state. This is a critical process in the design of phosphorescent emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs, a significant improvement over fluorescent emitters. While anthracene (B1667546) derivatives are widely studied for OLED applications rsc.org, the unique combination of the amino and iodo groups on a naphthalene scaffold could lead to novel host or emissive materials with tunable charge-transport and light-emitting characteristics.

Incorporation into Functional Polymer Architectures

Functional polymers containing aromatic units are of great interest for applications requiring high thermal stability and specific chemical functionalities. The incorporation of naphthalene into polymer backbones is a known strategy to enhance thermal and mechanical properties. rsc.org For example, naphthalene-based polyaminal-linked porous polymers have been synthesized and shown to be effective in gas uptake and heavy metal adsorption, demonstrating how the naphthalene unit contributes to creating robust, functional materials. mdpi.comresearchgate.net

The compound this compound is a bifunctional monomer that could be integrated into various polymer architectures.

Polymerization via the Amino Group: The primary amine of the aminomethyl group can readily participate in polycondensation reactions with diacids, diacyl chlorides, or diepoxides to form polyamides, polyimides, or epoxy resins. The resulting polymers would benefit from the rigidity and thermal stability of the naphthalene core.

Post-Polymerization Modification: The iodo-substituent provides a reactive site for post-polymerization modification. Through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, various functional groups or side chains can be grafted onto the polymer. This allows for the fine-tuning of the polymer's properties, such as solubility, processability, or electronic characteristics. Research on hyper-crosslinked aromatic polymers (HAPs) has shown that functional groups can be introduced to create materials for catalysis and other applications. mdpi.com

The dual functionality of this monomer allows for the creation of complex polymer architectures, such as cross-linked networks or graft copolymers, with properties tailored for specific high-performance applications.

| Polymer System | Monomers | Key Properties/Applications | Reference |

| Polyaminal-Linked Polymer | Naphthalene, Melamine | Porous structure, CO2 and heavy metal uptake | mdpi.comresearchgate.net |

| Hyper-crosslinked Aromatic Polymer | Naphthalene, Formaldehyde dimethyl acetal (B89532) | Catalytic support for cross-coupling reactions | mdpi.com |

| Chemically Recyclable Polyesters | BDPO-naphthalene monomers | Enhanced glass transition temperature (>100 °C), tunable mechanical properties | rsc.org |

This table presents data on related naphthalene-based polymers to illustrate the potential impact of incorporating a monomer like this compound.

Role in the Development of Luminescent Materials

The naphthalene core is an intrinsic fluorophore, and its derivatives are widely explored for applications in luminescent sensors and probes. nih.gov The functionalization of the naphthalene ring system with electron-donating or -withdrawing groups, or its incorporation into larger systems like metal-organic frameworks (MOFs), can dramatically alter its luminescent properties. fzu.edu.cnresearchgate.net

The this compound molecule possesses features that make it a strong candidate for the development of novel luminescent materials:

Charge-Transfer Emission: The aminomethyl group is an electron-donating group. In conjunction with the electron-accepting naphthalene core, this can lead to the formation of an intramolecular charge-transfer (ICT) excited state. ICT emission is highly sensitive to the local environment, making such compounds excellent candidates for fluorescent sensors that can detect changes in solvent polarity or the presence of specific analytes. fzu.edu.cn

Phosphorescence: As mentioned previously, the heavy iodine atom can induce strong spin-orbit coupling, facilitating intersystem crossing and potentially leading to room-temperature phosphorescence. This property is highly sought after for applications in bioimaging, anti-counterfeiting technologies, and advanced optical materials.

MOF Ligand: The aminomethyl group can be used to coordinate with metal centers, making the molecule a suitable organic ligand for the construction of luminescent MOFs. Naphthalene-based ligands have been used to create MOFs that act as highly sensitive and selective sensors for nitroaromatics or metal ions. researchgate.netresearchgate.net A MOF constructed with this compound could exhibit unique luminescent properties arising from the combination of the naphthalene fluorophore, the metal nodes, and the heavy-atom effect of iodine.

| Naphthalene-based Material | Key Luminescent Property | Application | Reference |

| Naphthalene in MOF | Enhanced fluorescence via host-guest encapsulation | Sensing of organic amines | fzu.edu.cn |

| Distyrylnaphthalene Derivatives | High fluorescence | Visualization of cellular membranes, OLED dopants | nih.gov |

| Naphthalene-phenanthroimidazole | Aggregation-induced tunable luminescence | White-light emitters, light-harvesting systems | rsc.org |

| Zn(II)-MOF with Naphthalene Ligands | Strong emission, quenching by nitroaromatics | Sensor for trinitrophenol (TNP) | researchgate.net |

This table summarizes the luminescent properties and applications of various naphthalene-based materials, providing a framework for predicting the potential of this compound.

Future Directions in the Academic Research of Aminomethyl Iodinated Naphthalenes

The academic exploration of aminomethyl iodinated naphthalenes, particularly this compound, is at an early stage, with significant opportunities for fundamental and applied research. The market for naphthalene derivatives is expanding, with growing demand in high-performance sectors like pharmaceuticals, advanced materials, and electronics, creating a favorable context for investigating novel naphthalene-based building blocks. marketresearchfuture.comcustommarketinsights.com

Future research could be directed toward several key areas:

Fundamental Synthesis and Characterization: A primary focus should be on the development of efficient and scalable synthetic routes to this compound and related isomers. Comprehensive characterization of its photophysical and electrochemical properties is essential to establish a baseline for its potential applications. This includes detailed studies of its absorption, fluorescence, and phosphorescence quantum yields and lifetimes.

Development of Novel Polymers: Research should explore the polymerization of this compound into a variety of functional polymers. This would involve investigating its reactivity as a monomer and characterizing the resulting polymers' thermal, mechanical, and chemical properties. The unique potential for post-polymerization modification at the iodo position warrants significant investigation as a route to highly functionalized materials.

OLED Device Fabrication and Testing: A significant research avenue is the incorporation of this compound into OLEDs. It could be investigated as a host material for phosphorescent dopants, as a phosphorescent emitter itself, or as a component in thermally activated delayed fluorescence (TADF) materials. Its performance in terms of efficiency, color purity, and device lifetime would be of great interest.

Luminescent Sensors and Probes: The potential for ICT emission and phosphorescence makes this compound a prime candidate for new environmental or biological sensors. Future work could focus on designing and synthesizing derivatives where the luminescent output is modulated by the presence of specific metal ions, anions, or biomolecules.

Computational Modeling: Theoretical studies, such as those using density functional theory (DFT) and time-dependent DFT (TD-DFT), would be invaluable for predicting the electronic structure, photophysical properties, and potential for self-assembly of this compound and its derivatives. rsc.org Such studies can guide synthetic efforts and accelerate the discovery of new materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-3-iodonaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : A palladium-catalyzed intramolecular aminocarbonylation is a viable approach, as demonstrated for structurally similar naphthalene derivatives (e.g., 2-amino-3-methylenephthalimides) . Optimize ligand selection (e.g., phosphine ligands) and solvent polarity to stabilize intermediates. Control iodine retention by maintaining low temperatures (0–5°C) during iodination steps to prevent dehalogenation. Monitor reaction progress using TLC with UV-active visualization and confirm purity via HPLC (≥95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to resolve aminomethyl (-CH₂NH₂) and iodine-induced deshielding effects .

- X-ray crystallography : Resolve the three-dimensional arrangement of the iodine substituent and hydrogen-bonding interactions (e.g., N–H⋯O or O–H⋯I), as seen in analogous iodonaphthalene sulfonates .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error to validate stoichiometry .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials at -20°C to prevent photodecomposition of the iodine moiety.

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for iodinated aromatics).

- Solvent compatibility : Avoid polar aprotic solvents (e.g., DMF) at high temperatures, which may displace iodine via nucleophilic substitution .

Q. How can researchers safely handle and dispose of this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks .

- Waste disposal : Segregate iodine-containing waste in labeled containers for halogen-specific treatment (e.g., incineration with alkaline scrubbers) .

- Spill management : Neutralize with activated charcoal and dispose as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity patterns in cross-coupling reactions involving this compound?

- Methodological Answer : Competing pathways may arise from:

- Iodine participation : The iodine atom can act as a directing group in C–H activation or undergo oxidative addition in Pd-catalyzed reactions. Use DFT calculations to map energy barriers for competing pathways .

- Aminomethyl interference : The -CH₂NH₂ group may coordinate to metal catalysts, reducing efficiency. Test protecting groups (e.g., Boc) on the amine to isolate effects .

- Validation : Compare reaction outcomes with deuterated analogs or control substrates lacking iodine/amine groups .

Q. How can researchers resolve discrepancies in reported toxicity profiles of iodinated naphthalene derivatives?

- Methodological Answer :

- In vitro assays : Conduct parallel testing in hepatic (HepG2) and renal (HEK293) cell lines using MTT assays, normalizing results to iodine release (measured via ICP-MS) .

- Metabolic profiling : Use LC-MS to identify oxidative metabolites (e.g., hydroxylated or deiodinated byproducts) that may contribute to toxicity .

- Data reconciliation : Apply systematic review frameworks (e.g., PRISMA) to assess study quality, focusing on dose-response consistency and control groups .

Q. What computational strategies predict the electronic effects of iodine substitution on this compound’s reactivity?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare iodine’s electron-withdrawing impact to bromo/chloro analogs .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic modifications .

Q. How should researchers design experiments to validate conflicting spectroscopic data for this compound derivatives?

- Methodological Answer :

- Reproducibility protocols : Repeat synthesis and characterization in triplicate, documenting solvent batch, instrument calibration, and ambient conditions .

- Collaborative verification : Share samples with independent labs for NMR/X-ray analysis, ensuring adherence to IUPAC standards .

- Error analysis : Quantify signal-to-noise ratios in spectral data and apply statistical filters (e.g., Chauvenet’s criterion) to exclude outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.